4-(4-fluorobenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a fluorobenzoyl group, a furylmethyl group, a hydroxy group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Furylmethyl Group: The furylmethyl group can be attached through a nucleophilic substitution reaction, where a furylmethyl halide reacts with the pyrrole ring.
Addition of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thienyl boronic acid reacts with a halogenated pyrrole derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents for electrophilic substitution, and nucleophiles such as amines and thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to therapeutic effects. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. For example, if it is being studied as an antimicrobial agent, it may exert its effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism. If it is being explored as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a chlorine atom instead of a fluorine atom.
4-(4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a methyl group instead of a fluorine atom.
4-(4-nitrobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a nitro group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C20H14FNO4S |
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Molecular Weight |
383.4g/mol |
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H14FNO4S/c21-13-7-5-12(6-8-13)18(23)16-17(15-4-2-10-27-15)22(20(25)19(16)24)11-14-3-1-9-26-14/h1-10,17,23H,11H2/b18-16+ |
InChI Key |
ICLOXBQGXZEFAJ-FBMGVBCBSA-N |
Isomeric SMILES |
C1=COC(=C1)CN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CS4 |
SMILES |
C1=COC(=C1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CS4 |
Canonical SMILES |
C1=COC(=C1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CS4 |
Origin of Product |
United States |
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